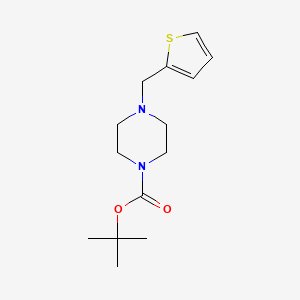

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a thiophene ring attached via a methyl group to the piperazine nitrogen, which is further protected by a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry, particularly in the development of covalent inhibitors targeting SARS-CoV-2. Its synthesis involves coupling tert-butyl piperazine-1-carboxylate with thiophen-2-ylmethanamine using HATU and DIPEA as coupling agents . The tert-butyl group enhances solubility and stability, while the thiophene moiety contributes to electronic interactions critical for target binding.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-6-15(7-9-16)11-12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCORMTCZQFGXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of thiophen-2-ylmethylamine with tert-butyl 4-piperazinecarboxylate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in the substituents attached to the piperazine core. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings and Implications

Trifluoromethylphenyl substituents () introduce strong electron-withdrawing effects, likely improving metabolic stability over the target compound’s thiophene .

Stability and Solubility :

- The tert-butyl carbamate group, common across most analogues, improves solubility and protects the piperazine nitrogen from oxidation. However, triazole-containing derivatives () exhibit instability in acidic environments, limiting oral bioavailability .

Biological Target Specificity :

- The target compound’s application in SARS-CoV-2 antivirals contrasts with sulfonyl-oxindole derivatives (), which inhibit kinases, highlighting how substituent choice directs therapeutic targeting .

Synthetic Complexity :

Pharmacological and Industrial Relevance

- Antiviral Research : The thiophene moiety’s role in covalent inhibition () positions the compound as a scaffold for broad-spectrum antiviral agents.

- Kinase Inhibitors : Analogues like the sulfonyl-oxindole derivatives () demonstrate the piperazine core’s versatility in targeting diverse enzymes .

- Intermediate Utility: Compounds such as tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate () serve as precursors for benzimidazole drugs, underscoring industrial relevance .

Biological Activity

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate (TBTP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

TBTP is characterized by its piperazine core, which is a common scaffold in drug design. The incorporation of a thiophen-2-ylmethyl group enhances its lipophilicity and may influence its interaction with biological targets. The chemical structure can be represented as follows:

Research indicates that TBTP may exert its biological effects through several mechanisms:

- Receptor Modulation : TBTP has been shown to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can modulate neurotransmission and contribute to its pharmacological effects.

- Antioxidant Activity : Preliminary studies suggest that TBTP may possess antioxidant properties, which could mitigate oxidative stress in cellular models.

- Enzyme Inhibition : TBTP has demonstrated potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of TBTP:

- Cell Viability Assays : TBTP was tested on various cell lines to assess its cytotoxicity and protective effects against oxidative stress. Results indicated that TBTP improved cell viability in the presence of neurotoxic agents, suggesting a protective mechanism at play.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 75 |

| 100 | 62 |

- AChE Inhibition : Inhibition assays revealed that TBTP exhibited significant AChE inhibitory activity with an IC50 value comparable to standard drugs used in Alzheimer's treatment.

In Vivo Studies

In vivo studies using animal models have also been conducted to further elucidate the pharmacological profile of TBTP:

- Neuroprotective Effects : In a scopolamine-induced model of cognitive impairment, TBTP administration resulted in improved memory performance and reduced oxidative damage markers compared to control groups.

| Treatment Group | Memory Performance Score | Oxidative Stress Marker (MDA) |

|---|---|---|

| Control | 20 | 1.5 |

| TBTP (50 mg/kg) | 35 | 0.8 |

| Galantamine | 40 | 0.6 |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React tert-butyl piperazine-1-carboxylate with a thiophen-2-ylmethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., THF or DMF) using a base like triethylamine to deprotonate the piperazine nitrogen .

- Step 2 : Optimize reaction conditions by controlling temperature (20–60°C) and reaction time (2–24 hours) to maximize yield. Microwave-assisted synthesis (e.g., 100°C for 3 hours) can enhance efficiency .

- Purification : Use silica gel chromatography (gradient elution with ethyl acetate/petroleum ether) to isolate the product. Confirm purity (>95%) via HPLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify key structural features (e.g., tert-butyl singlet at ~1.46 ppm, thiophene protons at ~6.8–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : High-resolution LC-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 323.2 for CHNOS) .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemical ambiguities (e.g., piperazine ring conformation) .

Q. How does the thiophen-2-ylmethyl substituent influence the compound’s physicochemical properties compared to other aryl/heteroaryl analogs?

- Methodological Answer :

- Solubility : The thiophene group enhances lipophilicity (logP ~2.5) compared to phenyl analogs. Solubility in DMSO (>10 mM) is confirmed via nephelometry .

- Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., HCl/dioxane for tert-butyl deprotection). Thiophene’s electron-rich nature may reduce oxidation susceptibility vs. fluorophenyl derivatives .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., N-alkylation vs. O-alkylation) during the synthesis of tert-butyl piperazine derivatives?

- Methodological Answer :

- Selective Alkylation : Use bulky bases (e.g., DIPEA) to favor N-alkylation over O-alkylation. Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., Boc groups for piperazine) to direct regioselectivity. For example, tert-butyl esters resist nucleophilic attack under mild conditions .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity for targets like GPCRs or kinases. The thiophene’s sulfur atom may form π-S interactions with aromatic residues .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with biological activity. Thiophene’s electron-donating nature may improve receptor binding vs. nitro or cyano analogs .

Q. How do conflicting HPLC purity data arise, and how are they resolved during quality control?

- Methodological Answer :

- Source of Contradictions : Impurities from residual solvents (e.g., DMF) or diastereomers (if chiral centers exist). Use orthogonal methods:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .

- GC-MS : Detect volatile impurities.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns if stereochemistry is ambiguous .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., H-LSD for 5-HTA) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7). The thiophene group may enhance membrane permeability vs. polar substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 91%) for similar tert-butyl piperazine derivatives?

- Methodological Answer :

- Variables Affecting Yield :

| Factor | Impact | Optimization |

|---|---|---|

| Solvent polarity | Low polarity (toluene) may reduce solubility, lowering yield | Use DMF/THF mixtures |

| Catalyst loading | Pd(PPh) at 5 mol% vs. 10 mol% | Optimize via DOE (Design of Experiments) |

- Scale-Up Challenges : Microwaves improve small-scale yields but may lack reproducibility at larger scales. Switch to conventional heating with rigorous temperature control .

Comparative Table: Key Structural and Functional Analogues

| Compound | Substituent | Key Properties | Biological Activity |

|---|---|---|---|

| Target Compound | Thiophen-2-ylmethyl | logP ~2.5, HPLC purity >95% | Pending in vitro data |

| tert-Butyl 4-(fluorophenyl)piperazine-1-carboxylate | Fluorophenyl | Higher metabolic stability | Serotonin receptor modulation |

| tert-Butyl 4-(nitrobenzoyl)piperazine-1-carboxylate | Nitrobenzoyl | Electrophilic, prone to reduction | Antimicrobial activity |

| tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | Chlorosulfonyl | Reactive toward nucleophiles | Enzyme inhibitor scaffolds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.